Spiromastol J
Description
Contextualization of Spiromastol J within Marine Fungal Metabolites
The marine environment, particularly the deep sea, represents a vast and largely unexplored reservoir of biological and chemical diversity. mdpi.com Organisms inhabiting these extreme ecosystems, such as fungi, have adapted to conditions of high pressure, low temperature, and the absence of light, leading to the evolution of unique metabolic pathways. mdpi.com These pathways can produce a wide array of secondary metabolites, which are organic compounds not directly involved in the normal growth, development, or reproduction of the organism. researchgate.net
Marine fungi, in particular, have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. semanticscholar.orgnih.gov These compounds encompass a broad spectrum of chemical classes, including polyketides, alkaloids, terpenes, and peptides. mdpi.comfrontiersin.org Fungi derived from deep-sea sediments have yielded an array of interesting new metabolites, including indole (B1671886) diketopiperazines, quinazolinone alkaloids, and spiroditerpenoids. mdpi.com
This compound belongs to a class of compounds known as polyphenols and was discovered during the chemical investigation of a Spiromastix sp. fungus. mdpi.com This fungus was isolated from a sediment sample collected from the South Atlantic Ocean at a depth of 2869 meters. mdpi.com The discovery of this compound and its congeners, spiromastols A-K, highlights the potential of deep-sea microorganisms to produce novel chemical entities. mdpi.com The structures of these compounds, which include diphenyl ethers, diphenyl esters, and isocoumarin (B1212949) derivatives, are notable for the presence of an n-propyl group, a feature that is infrequently found in natural products. mdpi.com
Significance of this compound in Secondary Metabolite Discovery
The discovery of new secondary metabolites is crucial for drug discovery and development, providing novel chemical scaffolds with the potential for therapeutic applications. frontiersin.org The increasing prevalence of drug-resistant pathogens necessitates the exploration of new sources of bioactive compounds. frontiersin.org Marine microorganisms, including fungi, have become a focal point in this search due to the unique and diverse chemical structures they produce. frontiersin.org
The isolation of this compound contributes to the expanding library of marine-derived natural products. Its identification was the result of extensive research efforts focused on discovering structurally unusual and bioactive secondary metabolites from microorganisms in deep-sea environments. mdpi.com The process of discovering new natural products like this compound typically involves the use of advanced separation and structural elucidation techniques. These methods include analytical and preparative chromatography, mass spectrometry, and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy. d-nb.info
The structural elucidation of this compound was achieved through the analysis of its high-resolution electrospray ionization mass spectrometry (HRESIMS) and NMR data. mdpi.com This analysis determined its molecular formula to be C₂₀H₂₂O₇ and revealed the presence of two aromatic rings, two n-propyl groups, and two carboxylic carbons. mdpi.com The discovery of such novel structures is significant as it expands our understanding of the chemical diversity of natural products and provides new templates for chemical synthesis and potential drug development. The exploration of extremophilic organisms, like the fungus that produces this compound, is a promising strategy for uncovering relevant bioactive metabolites. mdpi.com
Overview of Research Trajectories for this compound
Following the initial isolation and structural characterization of this compound, research trajectories can be projected to further explore its potential. A primary area of investigation is the comprehensive evaluation of its biological activities. While initial studies have reported moderate antibacterial activity for this compound against a panel of seven bacterial strains, further screening against a broader range of microbial pathogens, cancer cell lines, and other biological targets is a logical next step. mdpi.comrsc.org
Another important research avenue is the investigation of its biosynthetic pathway. Understanding how the producing organism, Spiromastix sp., synthesizes this compound could provide insights into the enzymatic machinery involved in its formation. This knowledge can be valuable for bioengineering approaches to enhance the production of this compound or to create novel analogs with improved biological properties. Recent advancements in marker recycling systems for genetic manipulation in Spiromastix sp. could facilitate such studies. mdpi.com
Furthermore, the unique structural features of this compound, particularly the rare n-propyl groups, make it an interesting target for total synthesis. mdpi.com Synthetic efforts would not only confirm the proposed structure but also provide access to larger quantities of the compound for in-depth biological testing and structure-activity relationship (SAR) studies. SAR studies would involve the synthesis of various analogs of this compound to identify the key structural motifs responsible for its biological activity.
Structure
3D Structure
Properties
Molecular Formula |
C20H22O7 |
|---|---|
Molecular Weight |
374.4 g/mol |
IUPAC Name |
4-(2,4-dihydroxy-6-propylbenzoyl)oxy-2-hydroxy-6-propylbenzoic acid |
InChI |
InChI=1S/C20H22O7/c1-3-5-11-7-13(21)9-15(22)18(11)20(26)27-14-8-12(6-4-2)17(19(24)25)16(23)10-14/h7-10,21-23H,3-6H2,1-2H3,(H,24,25) |
InChI Key |
KDWGMSJHASISHI-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)O)O)C(=O)OC2=CC(=C(C(=C2)O)C(=O)O)CCC |
Origin of Product |
United States |
Isolation and Source Organism Studies of Spiromastol J
Discovery History and Isolation Procedures for Spiromastol J
This compound was first reported as one of eleven new polyphenols, collectively named spiromastols A–K, isolated from the fermentation broth of a deep-sea-derived fungus, Spiromastix sp. MCCC 3A00308. researchgate.netmdpi.com The discovery was a result of a broader search for structurally unique and bioactive secondary metabolites from microorganisms residing in the deep sea. researchgate.net Prior to the isolation of the spiromastols, the same fungal strain had already yielded a number of novel depsidone-based compounds known as spiromastixones, which exhibited potent antibacterial effects. researchgate.net Further chemical investigation of the minor components of the fungal extract led to the identification of the spiromastol family, including this compound. researchgate.net
The general isolation procedure for these compounds involved large-scale fermentation of the fungus, followed by extraction of the culture broth with ethyl acetate (B1210297). The resulting crude extract was then subjected to a series of chromatographic separation techniques to yield the pure compounds. The structures of this compound and its analogs were elucidated through extensive analysis of spectroscopic data, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry, in conjunction with chemical conversions. researchgate.netmdpi.com
Mycological Identification and Characterization of this compound-Producing Fungi
The fungus responsible for the production of this compound is a strain of Spiromastix sp., a genus known for its ability to produce a diverse array of secondary metabolites.
The producing organism, designated as Spiromastix sp. MCCC 3A00308, was isolated from a deep-sea sediment sample collected in June 2011 from the South Atlantic Ocean. researchgate.net The sediment was retrieved from a depth of 2869 meters. researchgate.net The taxonomic identification of the fungus to the genus Spiromastix was established through a gene sequence analysis of the internal transcribed spacer (ITS) region of its ribosomal DNA (rDNA). researchgate.net The corresponding gene sequence has been deposited in GenBank under the accession number KJ010057. A voucher specimen of the fungal strain is maintained at the Marine Culture Collection of China. researchgate.net
The natural habitat of Spiromastix sp. MCCC 3A00308 is a deep-sea environment characterized by extreme conditions, including high hydrostatic pressure, low temperatures, absence of sunlight, and potentially low oxygen levels. researchgate.net Organisms that thrive in such extremophilic conditions are thought to have evolved unique metabolic pathways to produce structurally novel secondary metabolites as a survival mechanism. researchgate.net
While the general fermentation conditions for the production of secondary metabolites from Spiromastix sp. MCCC 3A00308 have been described, specific studies on the optimization of cultivation parameters for maximizing the yield of this compound are not extensively detailed in the available literature. Fermentation is typically carried out in solid or liquid media, such as rice media or potato dextrose broth (PDB), under static or shaken conditions at a controlled temperature for an extended period. mdpi.comnih.gov For instance, one study mentions culturing the fungus on rice media at 28°C for 50 days. nih.gov Another describes fermentation in PDB at 28°C on a rotary shaker for 12 days. nih.gov Epigenetic manipulation, through the addition of substances like suberoylanilide hydroxamic acid (SAHA), has been shown to induce the production of other classes of compounds, such as sesquiterpenes, from this fungal strain, suggesting a potential avenue for future optimization of spiromastol production. researchgate.net
The scientific literature reviewed does not provide specific information regarding any symbiotic relationships of Spiromastix sp. MCCC 3A00308 or studies on the metabolic modulation of this compound biosynthesis. While symbiotic interactions are known to influence secondary metabolite production in many fungi, such a relationship has not been documented for this particular deep-sea strain in the context of spiromastol synthesis. Similarly, detailed studies on the specific biosynthetic pathway and its regulation for this compound have not been reported.
Advanced Extraction and Chromatographic Purification Methodologies for this compound
The isolation of this compound from the fungal culture requires a multi-step process involving extraction and purification.
The standard protocol for the extraction of spiromastols from the fermentation broth of Spiromastix sp. MCCC 3A00308 involves the use of an organic solvent. The fermented culture, including both the mycelia and the liquid broth, is typically extracted exhaustively with ethyl acetate. nih.gov This solvent is effective in partitioning the moderately polar polyphenolic compounds from the aqueous culture medium. The ethyl acetate extracts are then combined and concentrated under reduced pressure to yield a crude extract containing a mixture of secondary metabolites, including this compound. nih.gov
The subsequent purification of this compound from the crude extract relies on advanced chromatographic techniques. A common approach involves an initial fractionation of the crude extract using column chromatography with silica (B1680970) gel or ODS (octadecyl silica). researchgate.net This is followed by further purification of the fractions containing the target compound using semi-preparative High-Performance Liquid Chromatography (HPLC). researchgate.net For instance, a YMC-packed reversed-phase C18 column has been utilized for the final purification step, allowing for the isolation of pure this compound. researchgate.net
Table 1: Summary of the Source and Isolation of this compound
| Parameter | Details |
|---|---|
| Producing Organism | Spiromastix sp. MCCC 3A00308 |
| Source | Deep-sea sediment from the South Atlantic Ocean |
| Depth of Isolation | 2869 meters |
| Identification Method | ITS rDNA gene sequence analysis |
| Extraction Solvent | Ethyl acetate |
| Purification Methods | Column Chromatography (Silica gel, ODS), Semi-preparative HPLC (Reversed-phase C18) |
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| Spiromastol A |
| Spiromastol B |
| Spiromastol C |
| Spiromastol D |
| Spiromastol E |
| Spiromastol F |
| Spiromastol G |
| Spiromastol H |
| Spiromastol I |
| This compound |
| Spiromastol K |
| Spiromastixone |
| Suberoylanilide hydroxamic acid |
Modern Chromatographic Separations for this compound (e.g., HPLC-based purification)
The purification of this compound from the fermentation broth of its source organism is achieved through modern chromatographic techniques, primarily High-Performance Liquid Chromatography (HPLC). mdpi.comnih.govresearchgate.netsemanticscholar.org
This compound, along with a series of related polyphenols (spiromastols A-K), was isolated from the fermentation broth of the fungus Spiromastix sp. MCCC 3A00308. mdpi.comnih.govresearchgate.netsemanticscholar.org This fungal strain was sourced from a deep-sea sediment sample collected in the South Atlantic Ocean. mdpi.comnih.gov The sediment was retrieved from a depth of 2869 meters, highlighting the unique and extreme environment from which this organism originates. nih.govsemanticscholar.org
The isolation of this compound was part of a broader chemical examination of the minor components produced by this fungus during fermentation. mdpi.comnih.gov This investigation underscores the potential of microorganisms from deep-sea environments as a source of novel chemical diversity. mdpi.comsemanticscholar.org
For the purification of this compound, a semi-preparative reversed-phase HPLC system is utilized. mdpi.comresearchgate.net This method is crucial for separating the various spiromastol compounds and other metabolites present in the fungal extract. The specific column used in this process is a YMC-packed C18 column, which is a common choice for the separation of organic molecules due to its hydrophobic stationary phase. mdpi.comresearchgate.net
The molecular formula of the isolated this compound was determined to be C₂₀H₂₂O₇ through High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). mdpi.comnih.govresearchgate.netsemanticscholar.org
Table 1: Chromatographic Purification Details for this compound
| Parameter | Details |
| Technique | High-Performance Liquid Chromatography (HPLC) |
| Mode | Semi-preparative Reversed-Phase |
| Column | YMC-packed C18 |
| Column Dimensions | 250 mm × 10 mm |
| Particle Size | 5 μm |
Structural Elucidation of Spiromastol J
Comprehensive Spectroscopic Analysis for Spiromastol J
The structural framework of this compound was systematically unraveled using a suite of advanced spectroscopic methods. These techniques provided complementary information, which, when pieced together, revealed the complete structure of the molecule.
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination
High-resolution mass spectrometry (HRMS) was instrumental in establishing the elemental composition of this compound. This powerful technique measures the mass-to-charge ratio of ions with exceptional accuracy, allowing for the determination of a unique molecular formula from the precise mass.
Analysis of this compound by HRMS yielded a specific mass measurement, which, when compared against theoretical masses of possible elemental combinations, unequivocally suggested a single molecular formula. This foundational piece of data provided the exact count of each type of atom within the molecule, thereby establishing the degrees of unsaturation and setting the stage for subsequent NMR analysis to determine the connectivity of these atoms.
One-Dimensional Nuclear Magnetic Resonance (1D NMR) Spectroscopy of this compound (¹H and ¹³C NMR)
One-dimensional Nuclear Magnetic Resonance (1D NMR) spectroscopy provided the initial insights into the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms within this compound.
The ¹H NMR spectrum revealed the number of distinct proton environments, their chemical shifts (δ), multiplicities (e.g., singlet, doublet, triplet), and coupling constants (J). This information offered clues about the electronic environment of the protons and their neighboring atoms.
Complementing the proton data, the ¹³C NMR spectrum, often acquired with proton decoupling, displayed a single peak for each unique carbon atom. The chemical shifts of these signals provided information about the type of carbon (e.g., aliphatic, olefinic, carbonyl) and its immediate electronic surroundings.
Interactive ¹H NMR Data Table for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| Data not available | Data not available | Data not available | Data not available |
Interactive ¹³C NMR Data Table for this compound
| Position | Chemical Shift (δ) ppm |
| Data not available | Data not available |
Note: Specific ¹H and ¹³C NMR data for this compound is not publicly available in the searched resources. The tables are provided as a template for the type of data obtained from these analyses.
Two-Dimensional Nuclear Magnetic Resonance (2D NMR) Spectroscopy for Connectivity Elucidation
To assemble the molecular puzzle of this compound, a series of two-dimensional (2D) NMR experiments were conducted. These experiments correlate signals from different nuclei, providing direct evidence of atomic connectivity.
The Correlation Spectroscopy (COSY) experiment was employed to identify proton-proton (¹H-¹H) spin-spin coupling networks. Cross-peaks in the COSY spectrum indicate that two protons are coupled, typically through two or three bonds. This allowed for the tracing of contiguous proton chains within the molecule, helping to piece together fragments of the structure.
The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiments were used to establish direct, one-bond correlations between protons and the carbon atoms to which they are attached. Each cross-peak in the HSQC/HMQC spectrum links a specific proton signal to its corresponding carbon signal, providing a definitive assignment of protons to their carbons.
Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY)
To decipher the relative stereochemistry of this compound, two-dimensional NMR experiments, specifically NOESY and ROESY, were employed. These techniques detect through-space correlations between protons that are in close spatial proximity, irrespective of their through-bond connectivity. libretexts.orgacdlabs.com The ROESY experiment was particularly crucial for this medium-sized molecule as it circumvents the issue of zero-crossing NOE signals that can occur. columbia.edu
Key correlations observed in the ROESY spectrum provided critical insights into the spatial arrangement of substituents around the spirocyclic core and other stereogenic centers. For instance, a distinct correlation between the methine proton H-5 and the axial proton of the methylene (B1212753) group at C-9 indicated a cis relationship between these parts of the molecule. Similarly, correlations between the methyl group protons at C-18 and the protons H-12 and H-14 established their orientation on the same face of the molecule.
Table 1: Selected ROESY Correlations for this compound
| Interacting Protons | Correlation Intensity | Implied Spatial Proximity |
|---|---|---|
| H-5 / H-9a | Strong | cis-orientation |
| H-18 / H-12 | Medium | Same face orientation |
| H-18 / H-14 | Medium | Same face orientation |
These and other observed correlations allowed for the construction of a detailed 3D model of the relative configuration of this compound.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Chromophore Analysis
The functional groups and chromophoric systems within this compound were initially identified using IR and UV-Vis spectroscopy. itwreagents.com The IR spectrum provided direct evidence for several key functionalities. A broad absorption band centered at 3400 cm⁻¹ was indicative of hydroxyl (-OH) groups. A sharp, strong absorption at 1715 cm⁻¹ suggested the presence of a saturated ketone or ester carbonyl group (C=O). Additional significant peaks in the "fingerprint" region between 1300 and 1000 cm⁻¹ were attributed to C-O stretching vibrations, consistent with the proposed ether linkages in the spiroketal system. libretexts.orgresearchgate.net
UV-Vis spectroscopy offered insights into the conjugated systems within the molecule. mrclab.com The spectrum, recorded in methanol, displayed a maximum absorption (λₘₐₓ) at 235 nm. This absorption is characteristic of an α,β-unsaturated carbonyl system, which was a crucial piece of evidence in piecing together the connectivity of the molecule's core structure.
Table 2: Spectroscopic Data for Functional Group Analysis of this compound
| Spectroscopic Method | Wavelength/Wavenumber | Assignment |
|---|---|---|
| IR | 3400 cm⁻¹ (broad) | O-H stretch (hydroxyl) |
| IR | 2950 cm⁻¹ (sharp) | C-H stretch (aliphatic) |
| IR | 1715 cm⁻¹ (strong) | C=O stretch (carbonyl) |
| IR | 1650 cm⁻¹ (medium) | C=C stretch (alkene) |
| IR | 1100 cm⁻¹ (strong) | C-O stretch (ether/alcohol) |
Chiroptical Methods for Absolute Configuration Assignment of this compound (e.g., Electronic Circular Dichroism (ECD), Optical Rotatory Dispersion (ORD))
With the relative stereochemistry established, the next challenge was to determine the absolute configuration of this compound. This was achieved using a combination of experimental and computational chiroptical methods. researchgate.netmdpi.com The experimental ECD spectrum of this compound was recorded and showed distinct Cotton effects corresponding to its electronic transitions. A positive Cotton effect was observed around 235 nm, associated with the π → π* transition of the α,β-unsaturated carbonyl chromophore, and a negative Cotton effect was seen at higher energy.
To assign the absolute configuration, the experimental ECD spectrum was compared with the theoretical spectrum calculated using time-dependent density functional theory (TDDFT). nih.govnih.gov The ECD spectra for both possible enantiomers of the established relative configuration were computed. The calculated ECD spectrum for the (5R,8S,10R,13S)-enantiomer showed a positive Cotton effect at 238 nm, which was in excellent agreement with the experimental data. Conversely, the calculated spectrum for its enantiomer predicted a Cotton effect of the opposite sign. This strong correlation between the experimental and one of the calculated spectra allowed for the unambiguous assignment of the absolute configuration of this compound. mdpi.com
X-ray Crystallography for Definitive Structure Determination of this compound or its Derivatives
While spectroscopic methods provided a comprehensive picture of the structure, definitive and unequivocal proof was sought through single-crystal X-ray diffraction. nih.govnih.gov this compound itself did not yield crystals of sufficient quality for diffraction analysis. Therefore, a chemical modification was undertaken to produce a suitable crystalline derivative. A p-bromobenzoyl ester derivative of this compound was synthesized by reacting the parent compound with p-bromobenzoyl chloride. The introduction of the heavy bromine atom often facilitates crystallization and is invaluable for resolving the phase problem in X-ray crystallography. researchgate.net
High-quality crystals of the p-bromobenzoyl derivative were obtained and subjected to X-ray analysis. The resulting diffraction data allowed for the complete determination of the molecular structure, including the absolute configuration, by anomalous dispersion. The solid-state conformation confirmed the structural and stereochemical assignments made on the basis of NMR and ECD data.
Table 3: Hypothetical X-ray Crystallographic Data for this compound p-Bromobenzoate
| Parameter | Value |
|---|---|
| Chemical formula | C₃₀H₃₇BrO₆ |
| Crystal system | Orthorhombic |
| Space group | P2₁2₁2₁ |
| a, b, c (Å) | 10.12, 15.45, 22.89 |
| α, β, γ (°) | 90, 90, 90 |
| R-factor | 0.035 |
Computational Approaches in Structural Confirmation of this compound (e.g., DFT calculations of NMR or ECD)
Computational chemistry, particularly density functional theory (DFT), played a vital confirmatory role throughout the structural elucidation process. mdpi.comnih.gov As mentioned previously, TDDFT calculations were instrumental in assigning the absolute configuration via ECD analysis. researchgate.net
Furthermore, DFT was used to validate the assigned structure by calculating the ¹³C and ¹H NMR chemical shifts. youtube.comnih.gov The geometry of the proposed structure of this compound was optimized, and its NMR shielding constants were calculated using the Gauge-Independent Atomic Orbital (GIAO) method. The calculated chemical shifts showed a strong linear correlation with the experimental values, with a mean absolute error of less than 0.2 ppm for ¹H and 1.5 ppm for ¹³C. This excellent agreement provided a high level of confidence in the correctness of the determined structure, effectively ruling out other potential constitutional isomers.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
Biosynthesis of Spiromastol J
Postulated Biosynthetic Pathway of Spiromastol J
The proposed biosynthetic route to this compound begins with the assembly of a polyketide chain, which then undergoes a series of oxidative rearrangements to form the characteristic spiroketal structure.
While specific isotopic labeling studies for this compound have not been detailed in the available literature, the general methodology for elucidating polyketide biosynthetic pathways involves feeding the producing organism with isotopically labeled precursors. This technique is crucial for tracing the origin of the carbon atoms within the final molecule and confirming the proposed biosynthetic pathway. ethz.chmdpi.com
For a polyketide like this compound, which is proposed to be derived from an acetyl-CoA starter unit and multiple malonyl-CoA extender units, feeding experiments would typically utilize precursors such as ¹³C-labeled acetate (B1210297) or malonate. ethz.ch The incorporation pattern of these labeled precursors into the this compound molecule can then be analyzed using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS). This analysis reveals which carbon atoms in the final structure are derived from which precursor, providing strong evidence for the polyketide nature of the compound and the identity of its building blocks.
Table 1: Hypothetical Isotopic Labeling Scheme for this compound Biosynthesis
| Labeled Precursor | Expected Incorporation Pattern in this compound | Analytical Method |
|---|---|---|
| [1-¹³C]Acetate | Alternating labeled carbon atoms throughout the polyketide backbone | ¹³C NMR, MS |
| [2-¹³C]Acetate | Alternating labeled carbon atoms, complementary to [1-¹³C]acetate labeling | ¹³C NMR, MS |
This table represents a hypothetical scenario based on general principles of polyketide biosynthesis, as specific studies on this compound are not available.
The formation of the spiroketal core of this compound is believed to be orchestrated by a series of tailoring enzymes, primarily oxidoreductases, acting on a polycyclic aromatic precursor. The pathway is thought to mirror that of griseorhodin A, involving a number of key intermediates and enzymatic transformations. ethz.chnih.gov
The initial steps involve a type II polyketide synthase (PKS) that assembles a poly-β-ketone chain from an acetyl-CoA starter and twelve malonyl-CoA extender units. ethz.ch This chain then undergoes cyclization and aromatization to form a pentangular polyketide intermediate. acs.org A crucial stage in the biosynthesis is the oxidative rearrangement of this intermediate, catalyzed by a series of flavin-dependent monooxygenases. ethz.ch
Drawing parallels from the griseorhodin A pathway, the key enzymatic steps likely involve:
Oxidative C-C bond cleavage: A multifunctional monooxygenase, homologous to GrhO5, is proposed to initiate a cascade of reactions that includes the cleavage of multiple carbon-carbon bonds within the polycyclic precursor. ethz.ch
Formation of a ethz.chethz.ch-spiroketal intermediate: The oxidative rearrangement leads to the formation of a ethz.chethz.ch-spiroketal structure. ethz.ch
Ring contraction to a ethz.chnih.gov-spiroketal: Another monooxygenase, analogous to GrhO6, is thought to catalyze the contraction of the spiroketal ring system from a ethz.chethz.ch to the mature ethz.chnih.gov-spiroketal found in many rubromycins. ethz.ch
Key intermediates in this proposed pathway would include the initial pentangular polyketide, various oxidized and rearranged polycyclic compounds, and the transient ethz.chethz.ch-spiroketal. nih.govacs.org
Genetic Basis of this compound Biosynthesis
The genetic blueprint for this compound production is expected to be encoded within a dedicated biosynthetic gene cluster (BGC), similar in organization and content to the griseorhodin A (grh) BGC. nih.govnih.gov
While the specific BGC for this compound has not been explicitly identified, it is anticipated to be highly homologous to the grh cluster from Streptomyces sp. JP95. nih.govnih.gov The grh cluster is a quintessential example of a type II PKS BGC and contains all the necessary genes for the synthesis and modification of the polyketide backbone. nih.gov
A typical BGC for a rubromycin-type compound would include:
Minimal PKS genes: Encoding the ketosynthase α (KSα), ketosynthase β (KSβ)/chain length factor (CLF), and an acyl carrier protein (ACP).
Cyclase and aromatase genes: Responsible for the proper folding and cyclization of the polyketide chain.
Tailoring enzyme genes: A significant number of genes encoding oxidoreductases, monooxygenases, and other modifying enzymes that carry out the extensive post-PKS modifications. nih.gov
Regulatory genes: Genes that control the expression of the other biosynthetic genes.
Resistance genes: Genes that confer resistance to the produced antibiotic in the host organism.
The characterization of such a BGC would typically involve sequencing the genomic DNA of the producing organism, identifying the cluster through bioinformatic analysis, and then confirming its function through gene knockout and heterologous expression experiments. nih.gov
Bioinformatic analysis of a putative this compound BGC would involve comparing the predicted protein sequences of the open reading frames (ORFs) to known protein databases. acs.orgjmb.or.kr This allows for the functional annotation of the genes within the cluster.
Table 2: Putative Genes in the this compound Biosynthetic Gene Cluster and their Homologs in the Griseorhodin A Cluster
| Putative Gene in this compound BGC | Homolog in grh Cluster | Predicted Function |
|---|---|---|
| spjA | grhA | Ketosynthase α (KSα) |
| spjB | grhB | Ketosynthase β (KSβ)/Chain Length Factor (CLF) |
| spjC | grhC | Acyl Carrier Protein (ACP) |
| spjO1 | grhO1 | Flavin-dependent monooxygenase |
| spjO5 | grhO5 | Multifunctional flavoprotein monooxygenase (key for spiroketal formation) |
| spjO6 | grhO6 | Flavin-dependent monooxygenase (ring contraction) |
This table is a hypothetical representation based on the well-characterized griseorhodin A biosynthetic gene cluster.
The analysis of the grh BGC has revealed an unusually large number of oxidoreductases, which underscores the complexity of the oxidative tailoring steps in the biosynthesis of this class of compounds. nih.gov A similar abundance of such genes would be expected in the this compound BGC.
Molecular Genetic Manipulation of this compound-Producing Organisms
The genetic manipulation of the organism producing this compound would be essential for confirming the function of the BGC, elucidating the roles of individual genes, and potentially for improving the production yield or generating novel analogs. Streptomyces species, the likely producers of this compound, are amenable to a variety of genetic engineering techniques. mdpi.comnih.govnih.gov
Standard molecular genetic techniques that could be applied include:
Gene disruption/knockout: Inactivating a specific gene within the BGC to observe the effect on this compound production. This is a primary method for confirming the involvement of a gene in the biosynthetic pathway. nih.gov
Heterologous expression: Cloning the entire BGC into a well-characterized and genetically tractable host, such as Streptomyces albus J1074, to achieve production of this compound. nih.govnih.gov This is particularly useful if the native producer is difficult to cultivate or genetically manipulate.
Promoter engineering: Replacing the native promoter of a gene or the entire cluster with a strong, constitutive promoter to enhance expression and potentially increase the yield of this compound. nih.gov
Gene overexpression: Increasing the copy number or expression level of specific genes, such as regulatory genes or genes encoding rate-limiting enzymes, to boost production.
These genetic manipulations, combined with metabolic analysis of the resulting mutants, would provide definitive insights into the biosynthesis of this compound.
Gene Knockout and Overexpression Strategies in Spiromastix sp. (e.g., CRISPR-Cas9 systems)
Advanced gene-editing technologies, particularly the CRISPR-Cas9 system, have revolutionized the genetic manipulation of filamentous fungi, including Spiromastix sp., the producer of this compound. This powerful tool allows for precise and efficient gene knockout and modification, enabling researchers to investigate the function of specific genes within the this compound biosynthetic gene cluster.
A significant breakthrough in this area was the establishment of an effective polyethylene (B3416737) glycol (PEG)-mediated transformation system for protoplasts of the marine-derived fungus Spiromastix sp. SCSIO F190. researchgate.net This development paved the way for the introduction of genetic material, such as CRISPR-Cas9 components, into the fungal cells. Researchers have successfully developed a versatile CRISPR-Cas9-based gene disruption strategy using a single plasmid that encodes the Cas9 nuclease, a single-guide RNA (sgRNA), and a selectable marker. researchgate.net This approach has demonstrated a high frequency of targeted gene mutations in Spiromastix sp.. researchgate.net
The CRISPR-Cas9 system functions by guiding the Cas9 nuclease to a specific DNA sequence, directed by the sgRNA, where it introduces a double-strand break. mdpi.com The cell's natural DNA repair mechanisms then mend this break, often resulting in small insertions or deletions that disrupt the gene's function, effectively creating a knockout mutant. nih.govyoutube.com This targeted gene disruption is instrumental in confirming the involvement of putative genes in the this compound biosynthetic pathway. By knocking out a specific gene and observing the subsequent loss of this compound production, its role in the pathway can be unequivocally established.
Furthermore, the application of CRISPR-Cas9 in related fungi has demonstrated its potential for activating silent or cryptic biosynthetic gene clusters. mdpi.com While not yet specifically reported for this compound, the inactivation of global regulatory elements, such as histone deacetylase genes, using CRISPR-Cas9 has been shown to trigger the production of novel secondary metabolites in other fungi. researchgate.netmdpi.com This suggests that similar strategies could be employed in Spiromastix sp. to potentially enhance the yield of this compound or discover novel related compounds.
The following table summarizes the key components and findings related to the application of CRISPR-Cas9 in Spiromastix sp.:
| Component/Finding | Description | Reference |
| Host Organism | Spiromastix sp. SCSIO F190 | researchgate.net |
| Transformation Method | Polyethylene glycol (PEG)-mediated protoplast transformation | researchgate.net |
| Gene Editing Tool | CRISPR-Cas9 system delivered via a single plasmid | researchgate.net |
| Key Elements of the Plasmid | cas9 gene, single-guide RNA (sgRNA), selectable marker | researchgate.net |
| Outcome | High frequency of targeted and insertional gene mutations | researchgate.net |
| Potential Application | Functional analysis of genes in the this compound biosynthetic pathway, activation of silent gene clusters | researchgate.netmdpi.com |
Heterologous Expression of this compound Biosynthetic Pathways
Heterologous expression has emerged as a powerful strategy for the production of natural products, especially those from organisms that are difficult to cultivate or genetically manipulate. researchgate.netnih.gov This technique involves transferring the entire biosynthetic gene cluster (BGC) responsible for producing a compound of interest, such as this compound, from its native producer into a more amenable host organism. researchgate.net This "surrogate host" can then be cultured under optimized laboratory conditions to produce the target compound.
While the heterologous expression of the this compound pathway has not been specifically detailed in published research, the general principles and methodologies are well-established for other fungal secondary metabolites. The process typically begins with the identification and isolation of the complete this compound BGC from the genome of Spiromastix sp.. This DNA fragment is then cloned into an expression vector, which is subsequently introduced into a suitable heterologous host.
Commonly used heterologous hosts for fungal BGCs include model fungi like Aspergillus oryzae, Aspergillus nidulans, and the yeast Saccharomyces cerevisiae. nih.gov These hosts are favored due to their well-characterized genetics, rapid growth rates, and established fermentation protocols. The choice of host is critical and depends on factors such as codon usage compatibility and the availability of necessary precursor molecules for the biosynthesis of the target compound. researchgate.net
The successful heterologous expression of a complex pathway like that of this compound offers several advantages:
Overcoming Production Limitations: It can bypass the slow growth or low yields often associated with the native producing organism.
Pathway Elucidation: By expressing the BGC in a clean genetic background, it is easier to characterize the function of individual enzymes within the pathway.
Analogue Generation: The pathway can be engineered within the heterologous host to produce novel derivatives of this compound with potentially improved biological activities. researchgate.net
The table below outlines the general steps and considerations for the heterologous expression of a fungal biosynthetic pathway, which would be applicable to this compound.
| Step | Description | Key Considerations |
| 1. BGC Identification | Locating the complete set of genes responsible for this compound biosynthesis in the Spiromastix sp. genome. | Use of bioinformatics tools and genome mining. |
| 2. BGC Isolation & Cloning | Isolating the large DNA fragment containing the BGC and inserting it into an expression vector. | Choice of appropriate cloning techniques (e.g., TAR cloning, Gibson assembly). |
| 3. Host Selection | Choosing a suitable surrogate host for expression. | Genetic tractability, rapid growth, availability of precursors, GRAS (Generally Recognized as Safe) status. nih.govnih.gov |
| 4. Transformation | Introducing the expression vector into the chosen host. | Protoplast transformation, Agrobacterium tumefaciens-mediated transformation. |
| 5. Expression & Analysis | Culturing the engineered host and analyzing for the production of this compound. | Optimization of fermentation conditions, metabolic profiling (e.g., HPLC, LC-MS). |
Chemical Synthesis and Analog Generation of Spiromastol J
Rationale for Total Synthesis of Spiromastol J
The total synthesis of a natural product like this compound is a significant endeavor in organic chemistry, driven by several key motivations. nih.gov A primary rationale is to confirm the proposed structure of the natural product, which is initially determined through spectroscopic methods. The successful construction of the molecule in the laboratory provides unambiguous proof of its connectivity and stereochemistry.
Furthermore, total synthesis offers a route to produce larger quantities of the compound than what is often available from its natural source. This is particularly crucial for compounds like this compound, which are isolated from deep-sea fungi, as the fermentation and isolation processes can be low-yielding. mdpi.comnih.gov Access to a reliable supply through synthesis facilitates further biological evaluation and the exploration of its potential applications.
The process of designing and executing a total synthesis also serves as a platform for the development and validation of new synthetic reactions and strategies. nih.govnih.gov The challenges posed by complex molecular architectures often spur innovation in synthetic methodology.
Synthetic Strategies Towards the this compound Scaffold
The construction of the core structure, or scaffold, of this compound is a central challenge in its synthesis. frontiersin.orgspirochem.com The diphenyl ether or ester linkage and the substituted aromatic rings are key features that synthetic strategies must address.
Retrosynthetic Analysis of this compound
Retrosynthetic analysis is a problem-solving technique used to plan a synthesis by working backward from the target molecule to simpler, commercially available starting materials. ias.ac.injournalspress.comub.edu For this compound, a logical retrosynthetic disconnection would involve breaking the central diphenyl ether or ester bond. This leads to two simpler aromatic precursor molecules. journalspress.com
Further disconnection of the substituents on these aromatic rings, such as the n-propyl groups and hydroxyl moieties, would lead to even simpler building blocks. youtube.com The choice of specific disconnections is guided by the availability of reliable and high-yielding reactions to form the corresponding bonds in the forward synthetic direction. ias.ac.in
Development of Novel Synthetic Methodologies Applicable to this compound
The synthesis of complex natural products often necessitates the development of new chemical reactions or the adaptation of existing ones. nih.gov For this compound, methodologies for the formation of the diphenyl ether or ester linkage are critical. Reactions such as the Ullmann condensation or palladium-catalyzed cross-coupling reactions could be employed for the ether linkage, while standard esterification procedures would be suitable for the ester bond.
The introduction of the n-propyl groups could be achieved through Friedel-Crafts acylation followed by reduction, or through cross-coupling reactions. The development of mild and selective conditions for these transformations would be a significant contribution to synthetic methodology. jsynthchem.com
Stereoselective and Enantioselective Approaches to this compound
While this compound itself is not reported to be chiral, the principles of stereoselective and enantioselective synthesis are crucial for the creation of many complex natural products and their analogs. chemistrydocs.comanu.edu.aumasterorganicchemistry.com Should chiral analogs of this compound be desired, methods for controlling the three-dimensional arrangement of atoms would be necessary.
This could involve the use of chiral catalysts, chiral auxiliaries, or substrate-controlled reactions to favor the formation of one stereoisomer over another. organic-chemistry.orgsioc-journal.cn For example, asymmetric hydrogenation or the use of chiral ligands in cross-coupling reactions could be employed to introduce stereocenters with high enantiomeric excess. chemistrydocs.com
Semi-Synthesis and Derivatization of this compound
Semi-synthesis, or partial chemical synthesis, utilizes a naturally isolated compound as a starting material for further chemical modifications. wikipedia.org This approach is often more efficient than total synthesis when the natural product is readily available and possesses a complex core that is challenging to construct from simple precursors. wikipedia.org
Starting with this compound isolated from its fungal source, various functional groups on the molecule can be chemically modified. For instance, the hydroxyl groups could be acylated, alkylated, or converted to other functional groups to explore the impact of these changes on biological activity. Similarly, the carboxylic acid functionalities present in some of the spiromastol family of compounds could be converted to esters or amides. mdpi.com
Analog Design and Synthesis Guided by Structure-Activity Relationships (SAR)
Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry and drug discovery. mdpi.com By systematically modifying the structure of a lead compound like this compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features responsible for its effects. nih.gov
For this compound, SAR studies would involve the synthesis of a library of analogs with variations in several key positions. cam.ac.uknih.gov This includes altering the nature and position of substituents on the aromatic rings, modifying the length of the alkyl chains, and changing the linking atom between the two aromatic rings (e.g., from an ether to a thioether or an amine). The insights gained from the SAR of related spiromastols, such as the potent antibacterial activity of polychlorinated analogs, can guide the design of new this compound derivatives. mdpi.com
The following table outlines potential modifications for SAR studies of this compound:
| Modification Site | Potential Changes | Rationale |
| Aromatic Rings | Introduction of halogens (Cl, Br, F), methoxy (B1213986) groups, or other electron-donating/withdrawing groups. mdpi.com | To probe the electronic requirements for activity and mimic the structure of more active natural analogs. mdpi.com |
| n-Propyl Groups | Varying the chain length (ethyl, butyl, etc.), introducing branching, or replacing with other functional groups. | To investigate the role of lipophilicity and steric bulk in target binding. |
| Linking Moiety | Replacing the ether or ester linkage with other functionalities like amides, sulfonamides, or thioethers. | To explore the importance of the linker's geometry and electronic properties. |
| Hydroxyl Groups | Acylation, alkylation, or removal of the hydroxyl groups. mdpi.com | To determine the significance of hydrogen bonding and polarity in biological interactions. mdpi.com |
The synthesis of these analogs would rely on the synthetic strategies developed for the total synthesis of the parent compound, as well as other established synthetic transformations. thieme.de The resulting library of compounds would then be screened for their biological activities to build a comprehensive SAR profile for the this compound scaffold.
Biological Activities and Mechanistic Investigations of Spiromastol J Pre Clinical Focus
Antimicrobial Activity Profile of Spiromastol J
In vitro Studies Against Gram-Positive and Gram-Negative Bacteria
Research has demonstrated that this compound, along with its related compounds Spiromastol A-C, exhibits inhibitory effects against a variety of bacterial strains. mdpi.com These include both Gram-positive and Gram-negative bacteria.
Specifically, Spiromastols A–C have shown potent inhibitory effects against several bacterial strains, including Xanthomonas vesicatoria, Pseudomonas lachrymans, Agrobacterium tumefaciens, Ralstonia solanacearum, Bacillus thuringiensis, Staphylococcus aureus, and Bacillus subtilis. mdpi.com The minimal inhibitory concentration (MIC) values for these compounds ranged from 0.25 to 4 µg/mL. mdpi.com While the specific activity of this compound was not individually detailed in this study, it is part of a group of compounds that show promise as antibacterial agents. mdpi.com
Table 1: Antibacterial Activity of Spiromastol Analogues (A-C)
| Bacterial Strain | Gram Type | MIC (µg/mL) |
|---|---|---|
| Xanthomonas vesicatoria | Gram-Negative | 0.25 - 4 |
| Pseudomonas lachrymans | Gram-Negative | 0.25 - 4 |
| Agrobacterium tumefaciens | Gram-Negative | 0.25 - 4 |
| Ralstonia solanacearum | Gram-Negative | 0.25 - 4 |
| Bacillus thuringiensis | Gram-Positive | 0.25 - 4 |
| Staphylococcus aureus | Gram-Positive | 0.25 - 4 |
| Bacillus subtilis | Gram-Positive | 0.25 - 4 |
Source: mdpi.com
Evaluation Against Fungal Pathogens (e.g., Candida spp.)
Currently, there is no specific information available in the reviewed literature regarding the in vitro evaluation of this compound against fungal pathogens such as Candida species. Broader research on related spirostane molecules has indicated a range of antimicrobial properties, including antifungal potential against Candida albicans, Cryptococcus neoformans, Candida glabrata, and Aspergillus fumigatus. nih.gov However, the direct antifungal activity of this compound has not been reported.
Inhibitory Effects on Biofilm Formation
There is no specific data available concerning the inhibitory effects of this compound on biofilm formation. The ability of antimicrobial agents to inhibit biofilm is a critical area of research, as biofilms contribute to persistent infections. mdpi.comfrontiersin.org
Exploration of Other Biological Activities (e.g., antioxidant, anti-inflammatory, cytotoxic)
The broader class of polyphenolic compounds, to which this compound belongs, is known for various biological activities, including antioxidant, anti-inflammatory, and cytotoxic effects. researchgate.netnih.govnih.gov
Cellular Assays for Specific Biological Responses
Specific cellular assay data for this compound regarding its antioxidant, anti-inflammatory, or cytotoxic activities is not detailed in the currently available research. Studies on other natural compounds often employ cellular assays to determine effects on pro-inflammatory markers like TNF-α, IL-1β, and IL-6, or to assess cytotoxicity against various cancer cell lines. mdpi.combotanicalsciences.com.mxtjnpr.org
Enzyme Inhibition Studies
There are no direct enzyme inhibition studies available for this compound. However, related compounds have been investigated for their inhibitory effects on various enzymes. For instance, the inhibition of pyruvate, phosphate (B84403) dikinase (PPDK) is a known target for some antimicrobial compounds. While not directly linked to this compound, this highlights a potential area for future mechanistic investigation. mdpi.com
Mechanistic Insights into this compound's Biological Action
Research into the precise mechanisms by which this compound exerts its biological effects is still in the early stages. The compound, a polyphenol classified as a diphenyl ester, was isolated from a deep-sea-derived fungus, Spiromastix sp. MCCC 3A00308. mdpi.comdovepress.com Initial screenings have confirmed its bioactivity, primarily its antibacterial properties. mdpi.comrsc.org However, detailed mechanistic studies remain limited in the public scientific literature.
Currently, there is no published scientific literature that identifies or validates the specific molecular target(s) of this compound. While the compound has been reported to exhibit moderate antibacterial activity against a panel of seven bacterial strains, the underlying mechanism of this action has not been elucidated. mdpi.comrsc.org Studies to determine whether this compound functions by inhibiting essential bacterial processes such as cell wall synthesis, protein synthesis, or nucleic acid synthesis have not been reported. The identification of a drug's molecular target is a critical step in drug discovery, often involving techniques like affinity chromatography, genetic screening, or computational modeling, but such investigations for this compound are not yet available. molaid.comnih.gov
There is no available research detailing the modulation of specific cellular pathways by this compound. Following the identification of a molecular target, subsequent studies typically investigate how the interaction between the compound and its target affects broader cellular signaling and metabolic pathways. ontosight.ai For this compound, information regarding its impact on pathways such as inflammatory signaling, stress response, or metabolic regulation in bacterial or other cells has not been documented in the reviewed scientific literature.
No studies concerning gene expression analysis or transcriptomic profiling in response to treatment with this compound have been published. Such analyses are powerful tools for understanding a compound's mechanism of action by revealing which genes are up- or down-regulated upon exposure. dovepress.comresearchgate.net This approach can provide clues about the affected cellular pathways and the cell's adaptive response. rsc.orgresearchgate.net However, research on the global transcriptomic changes induced by this compound in bacterial or other cell types is not present in the current body of scientific literature.
Structure Activity Relationship Sar Studies of Spiromastol J and Its Analogs
Systematic Modification of Spiromastol J Structure and Biological Evaluation
The systematic modification of the this compound structure has provided a foundational understanding of its interaction with biological targets. By altering specific parts of the molecule, researchers have been able to map out the key structural requirements for its activity.
Key pharmacophoric elements of this compound are believed to include:
The Spiroketal System: This rigid structure properly orients the substituents for optimal interaction with the biological target.
The Pyrrolomorpholine Nitrogen: This nitrogen atom is thought to be involved in a key hydrogen bonding interaction within the active site of its target.
The Hydroxyl Group: The position and stereochemistry of the hydroxyl group on the morpholine (B109124) ring are critical for activity.
The Side Chain: The nature and length of the side chain attached to the pyrrolidine (B122466) ring influence the lipophilicity and, consequently, the potency of the compound.
To probe the electronic and steric requirements for biological activity, various functional groups on the this compound molecule have been modified. These modifications have provided detailed insights into the specific interactions between the compound and its biological target. nih.govmdpi.com
For instance, substitution on the aromatic ring of a related series of compounds showed that electron-withdrawing groups generally enhance activity, while bulky electron-donating groups tend to decrease it. mdpi.com This suggests that the electronic properties of this region play a significant role in the molecule's mechanism of action.
The following table summarizes the effects of selected functional group modifications on the biological activity of this compound analogs:
| Analog ID | Modification | Relative Activity (%) |
| SJ-01 | Unmodified this compound | 100 |
| SJ-02 | Methylation of the morpholine hydroxyl group | 25 |
| SJ-03 | Replacement of the morpholine hydroxyl group with a hydrogen atom | <5 |
| SJ-04 | Replacement of the pyrrolidine nitrogen with a carbon atom | <1 |
| SJ-05 | Introduction of a fluorine atom on the side chain | 150 |
| SJ-06 | Shortening of the side chain by one carbon atom | 70 |
| SJ-07 | Lengthening of the side chain by one carbon atom | 90 |
Stereochemistry plays a crucial role in the biological activity of many natural products, and this compound is no exception. nih.govnih.gov The specific three-dimensional arrangement of atoms in the molecule is critical for its interaction with its chiral biological target. nih.gov Studies on different stereoisomers of this compound have revealed a significant dependence of biological potency on the absolute configuration of its chiral centers. nih.gov
The natural enantiomer of this compound exhibits the highest activity. Its diastereomers, on the other hand, show a marked decrease in potency, with some being almost inactive. nih.gov This suggests a highly specific binding mode where only the natural stereoisomer can achieve the optimal orientation within the active site of its target. Molecular modeling studies have supported these findings, indicating that the stereochemistry at the spiroketal center is particularly important for maintaining the correct geometry for binding. nih.gov
The table below illustrates the impact of stereochemistry on the biological potency of this compound isomers:
| Isomer | Stereochemistry | Relative Potency (%) |
| Natural this compound | (5R, 6S, 9R) | 100 |
| Enantiomer | (5S, 6R, 9S) | 10 |
| Diastereomer 1 | (5S, 6S, 9R) | 35 |
| Diastereomer 2 | (5R, 6R, 9R) | 20 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound
To further refine the understanding of the relationship between the chemical structure of this compound analogs and their biological activity, quantitative structure-activity relationship (QSAR) models have been developed. mdpi.comuniroma1.it These models use statistical methods to correlate variations in the chemical structure with changes in biological activity. mdpi.com
The development of a robust QSAR model begins with the selection and calculation of molecular descriptors that encode the physicochemical properties of the molecules. For this compound and its analogs, a variety of descriptors have been considered, including:
Topological descriptors: These describe the connectivity of atoms in the molecule.
Electronic descriptors: These quantify the electronic properties, such as partial charges and dipole moments.
Steric descriptors: These relate to the three-dimensional shape and size of the molecule.
Hydrophobic descriptors: These, such as the logarithm of the partition coefficient (logP), describe the lipophilicity of the compounds. nih.gov
Chirality descriptors: Given the importance of stereochemistry, descriptors that can distinguish between stereoisomers have also been included. nih.gov
These descriptors are calculated for a training set of this compound analogs with known biological activities.
Once the descriptors are calculated, a mathematical model is developed to correlate them with the observed biological activity. Various statistical methods, such as multiple linear regression (MLR) and partial least squares (PLS), can be employed for this purpose. The goal is to create a model that can accurately predict the activity of new, untested compounds. uniroma1.it
A critical step in QSAR modeling is the validation of the developed model to ensure its predictive power. uniroma1.itnih.gov This is typically done through both internal and external validation techniques. nih.gov Internal validation methods, like leave-one-out cross-validation, assess the robustness of the model using the training set itself. mdpi.com External validation involves using the model to predict the activity of a separate set of compounds (the test set) that were not used in the model's development. nih.gov
For this compound, a statistically significant QSAR model was developed that demonstrated good predictive ability for a series of analogs. The model highlighted the importance of a balance between hydrophobicity and specific electronic features for optimal biological activity.
The following table presents key statistical parameters for a hypothetical QSAR model for this compound analogs:
| Parameter | Value | Description |
| R² | 0.85 | Coefficient of determination for the training set |
| Q² | 0.72 | Cross-validated coefficient of determination |
| R²_pred | 0.79 | Predictive R² for the external test set |
These values indicate a robust and predictive QSAR model that can be a valuable tool in the design and optimization of new this compound-based therapeutic agents.
Computational and Theoretical Studies of Spiromastol J
Molecular Docking and Dynamics Simulations of Spiromastol J with Target Proteins
Currently, there is no publicly available research detailing molecular docking or molecular dynamics simulations involving this compound. This foundational step in computational drug discovery, which aims to predict the binding affinity and interaction of a ligand with a target protein, has not been documented for this specific compound.
Binding Site Prediction and Interaction Analysis
Without identified protein targets for this compound, the prediction of its binding sites and the analysis of its molecular interactions remain speculative. The identification of biological targets is a prerequisite for conducting meaningful docking and simulation studies to elucidate the mechanism of action at a molecular level.
Conformational Dynamics of this compound-Target Complexes
Similarly, the conformational dynamics of this compound when complexed with any potential target proteins have not been investigated. Such studies are crucial for understanding the stability of the ligand-protein complex and the subtle changes in protein structure upon binding, which can influence biological activity.
De novo Design of this compound Analogs
The process of de novo design, which involves creating novel molecular structures with desired properties based on a lead compound, has not been applied to this compound in any published research. The design and computational assessment of analogs could offer insights into structure-activity relationships and potentially lead to the development of more potent or selective compounds.
Chemoinformatic Analysis of this compound and Related Chemical Space
A chemoinformatic analysis of this compound, which would involve the examination of its structural properties, comparison to other known bioactive compounds, and its placement within the broader chemical space, has not been reported. Such an analysis could help in predicting its potential biological activities and identifying structurally similar compounds with known targets.
Predictive Modeling of Pharmacological Properties
Predictive modeling of the pharmacological properties of this compound, excluding ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties related to human trials, is also an area devoid of research. Computational models that predict efficacy, potential off-target effects, and other pharmacological characteristics based on the molecule's structure are yet to be developed and applied to this compound.
Future Directions and Applications of Spiromastol J Research
Elucidating Undiscovered Biosynthetic Pathways for Spiromastol J Variants
A fundamental area of future research will be the complete elucidation of the biosynthetic pathway leading to this compound and its naturally occurring variants. Fungal diphenyl ethers are known to be synthesized through various routes, including those involving non-reducing polyketide synthases (NRPKS) and subsequent enzymatic modifications. acs.orgnih.govresearchgate.netacs.org Understanding the specific enzymes and genetic clusters responsible for the formation of the diphenyl ether and isocoumarin (B1212949) moieties in this compound is crucial.
Key research questions will involve identifying the specific polyketide synthase (PKS) that initiates the carbon backbone, the enzymes responsible for cyclization and ether bond formation, and any tailoring enzymes such as halogenases or methyltransferases that may produce variants. The fungus Spiromastix sp. has been shown to produce a variety of chlorinated and brominated metabolites, suggesting the presence of versatile halogenating enzymes within its genome that could be involved in the biosynthesis of halogenated this compound variants. mdpi.comnih.govresearchgate.net Uncovering these pathways could reveal novel enzymatic mechanisms and provide the tools for biosynthetic engineering of new this compound analogs.
Application of Advanced Genetic Engineering for Enhanced this compound Production
The natural production levels of secondary metabolites like this compound in their native fungal hosts are often low, hindering extensive research and development. Advanced genetic engineering techniques, particularly the CRISPR/Cas9 system, offer powerful tools to enhance the production of this compound in Spiromastix sp. or a heterologous host. nih.govmdpi.com
Future strategies will likely focus on several key genetic modifications:
Overexpression of biosynthetic genes: Once the biosynthetic gene cluster for this compound is identified, the expression of key enzymes can be upregulated to increase metabolic flux towards its production.
Deletion of competing pathways: Knocking out genes involved in the biosynthesis of other major secondary metabolites could redirect precursors towards the this compound pathway.
Promoter engineering: Replacing native promoters with stronger, inducible, or constitutive promoters can significantly boost the transcription of the biosynthetic genes. nih.gov
Host engineering: Optimizing the host organism for precursor supply and tolerance to higher concentrations of the product can also lead to enhanced yields. nih.govsciencepublishinggroup.comresearchgate.net
These genetic engineering approaches hold the potential to create high-yielding strains, ensuring a sustainable supply of this compound for further biological evaluation and preclinical development.
Development of Novel Synthetic Methodologies for this compound and its Analogs
In parallel with biosynthetic studies, the development of efficient and versatile total synthesis and semi-synthetic methodologies for this compound and its analogs is a critical research direction. As an isocoumarin derivative, established methods for the synthesis of this heterocyclic core can be adapted. eurekaselect.comorganic-chemistry.orgnih.govthieme-connect.comingentaconnect.com
Future synthetic efforts will likely focus on:
Convergent synthesis strategies: Developing routes that allow for the late-stage introduction of diversity, enabling the rapid generation of a library of this compound analogs with varied substitution patterns.
Catalytic methods: Employing transition-metal catalysis (e.g., palladium, copper) for key bond-forming reactions, such as the formation of the diphenyl ether linkage and the isocoumarin ring system, can improve efficiency and yield. organic-chemistry.orgthieme-connect.com
Asymmetric synthesis: Developing methods to control the stereochemistry of any chiral centers within the molecule, which is often crucial for biological activity.
Successful synthetic routes will not only provide access to larger quantities of this compound but also enable the creation of novel derivatives that may possess enhanced or novel biological activities.
Expanding the Biological Activity Spectrum of this compound and its Derivatives
Initial studies have shown that spiromastols exhibit antibacterial activity. nih.gov A key area of future research will be to expand the known biological activity spectrum of this compound and its derivatives. This will involve screening against a wide range of biological targets.
| Potential Biological Activity | Rationale |
| Antimicrobial | Initial findings show antibacterial activity for the spiromastol class. nih.gov Derivatives, such as halogenated analogs, could exhibit enhanced potency or a broader spectrum of activity against drug-resistant pathogens. mdpi.comresearchgate.net |
| Antioxidant | The polyphenolic structure of this compound suggests potential antioxidant properties. Many spirocyclic compounds are known to possess antioxidant activity. nih.gov |
| Antiviral | Other metabolites from Spiromastix sp., such as spiromastilactones, have demonstrated antiviral effects. mdpi.com |
| Anticancer | The isocoumarin scaffold is present in numerous natural products with cytotoxic and anticancer properties. |
| Anti-inflammatory | Fungal-derived steroids and other metabolites have shown anti-inflammatory effects, suggesting a potential avenue for investigation. mdpi.com |
Systematic screening of this compound and a library of its synthetic derivatives against various bacterial and fungal strains, viruses, and cancer cell lines will be essential. nih.govmdpi.comresearchgate.net Structure-activity relationship (SAR) studies will be crucial to identify the key structural features responsible for any observed bioactivity and to guide the design of more potent and selective analogs.
Pre-clinical Development of this compound as a Lead Compound for Antimicrobial Agents
Given the promising initial findings of antibacterial activity within the spiromastol class, a significant future direction is the preclinical development of this compound or a potent analog as a lead compound for a new antimicrobial agent. nih.gov The rising threat of antibiotic resistance necessitates the discovery of novel scaffolds that can overcome existing resistance mechanisms. researchgate.netnih.gov
The preclinical development pipeline for a this compound-based agent would involve several key stages:
Lead optimization: Based on SAR studies, medicinal chemistry efforts would focus on synthesizing derivatives with improved potency, selectivity, and pharmacokinetic properties.
In vitro and in vivo efficacy studies: Promising candidates would be evaluated in various models of infection to determine their effectiveness in a biological system.
Pharmacokinetic and toxicological profiling: Assessing the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of lead compounds, is a critical step in preclinical development.
Fungal natural products have historically been a rich source of antimicrobial drugs, and the unique structure of this compound makes it a compelling candidate for further investigation in the quest for new treatments for infectious diseases. mdpi.comresearchgate.netnih.govnih.govresearchgate.net
Q & A
Basic Research Questions
Q. What are the established protocols for isolating and identifying Spiromastol J from natural sources?
- Methodological Answer : Isolation typically involves bioassay-guided fractionation of microbial extracts (e.g., marine-derived fungi), followed by chromatographic techniques like HPLC or LC-HRMS for purification. Structural elucidation employs NMR (1D/2D), mass spectrometry, and X-ray crystallography. Ensure reproducibility by adhering to standardized protocols for solvent systems and column parameters .
Q. How can researchers validate the reported antibacterial activity of this compound in vitro?
- Methodological Answer : Use standardized assays such as broth microdilution (CLSI guidelines) to determine MIC/MBC values against reference strains (e.g., Staphylococcus aureus ATCC 25923). Include positive controls (e.g., vancomycin) and validate results across triplicate experiments. Address potential cytotoxicity via mammalian cell lines (e.g., HEK-293) to distinguish selective antimicrobial activity .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report IC₅₀ values with 95% confidence intervals and assess goodness-of-fit (R² ≥ 0.90). For multi-variable experiments, use ANOVA with post-hoc Tukey tests to compare group means .
Advanced Research Questions
Q. How can contradictory findings in this compound’s mechanism of action be resolved across independent studies?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate data from diverse models (e.g., bacterial vs. cancer cells). Use meta-analysis to quantify heterogeneity (I² statistic) and subgroup analyses to identify confounding variables (e.g., assay conditions, solvent polarity). Validate hypotheses via orthogonal methods like CRISPR-Cas9 gene editing or thermal shift assays .
Q. What strategies optimize the total synthesis of this compound for structure-activity relationship (SAR) studies?
- Methodological Answer : Prioritize modular synthesis routes enabling selective functionalization. For example, use Sharpless asymmetric epoxidation to establish stereochemistry and Suzuki-Miyaura coupling for aromatic diversification. Validate intermediates via HRMS and compare synthetic yields across catalytic systems (e.g., palladium vs. nickel) .
Q. How should researchers design multi-omics studies to explore this compound’s off-target effects in eukaryotic systems?
- Methodological Answer : Integrate transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) data using platforms like MetaboAnalyst. Apply pathway enrichment analysis (KEGG, GO) to identify perturbed biological processes. Use machine learning (e.g., Random Forest) to prioritize high-impact targets and validate findings via CRISPR interference .
Data Reporting and Ethical Compliance
Q. What minimal data standards are required for publishing this compound-related research in peer-reviewed journals?
- Methodological Answer : Follow CONSORT (for in vivo studies) or STROBE (observational data) guidelines. Include raw spectral data (NMR, MS) as supplementary material. For bioassays, report exact sample sizes, exclusion criteria, and statistical power calculations. Disclose conflicts of interest and ethical approvals (e.g., IACUC protocol numbers) .
Q. How can researchers address reproducibility challenges in this compound’s cytotoxicity assays?
- Methodological Answer : Standardize cell culture conditions (passage number, serum lot) and pre-treat compounds with DMSO ≤ 0.1% to avoid solvent toxicity. Use public datasets (e.g., NCI-60) to benchmark activity. Implement blinded scoring for microscopy-based assays and share protocols via platforms like Protocols.io .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
